molecular formula C12H16O3 B2643184 (2S)-3-(3-Ethoxyphenyl)-2-methylpropanoic acid CAS No. 2248200-84-0

(2S)-3-(3-Ethoxyphenyl)-2-methylpropanoic acid

Cat. No. B2643184
CAS RN: 2248200-84-0
M. Wt: 208.257
InChI Key: LHHHNVSYSLFAJR-VIFPVBQESA-N
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Description

(2S)-3-(3-Ethoxyphenyl)-2-methylpropanoic acid, also known as etodolac, is a nonsteroidal anti-inflammatory drug (NSAID) used to treat pain and inflammation caused by conditions such as osteoarthritis and rheumatoid arthritis.

Scientific Research Applications

Etodolac has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to inhibit the production of prostaglandins, which are responsible for pain and inflammation. Etodolac has also been investigated for its potential use in the treatment of various types of cancer, including breast cancer and lung cancer. Additionally, (2S)-3-(3-Ethoxyphenyl)-2-methylpropanoic acid has been studied for its effects on bone metabolism and its potential use in the treatment of osteoporosis.

Mechanism of Action

Etodolac works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Specifically, (2S)-3-(3-Ethoxyphenyl)-2-methylpropanoic acid selectively inhibits COX-2, which is responsible for the production of prostaglandins involved in inflammation and pain. By inhibiting COX-2, (2S)-3-(3-Ethoxyphenyl)-2-methylpropanoic acid reduces inflammation and pain without affecting the production of prostaglandins involved in normal physiological processes.
Biochemical and Physiological Effects
Etodolac has been shown to have a number of biochemical and physiological effects. In addition to its anti-inflammatory and analgesic properties, (2S)-3-(3-Ethoxyphenyl)-2-methylpropanoic acid has been shown to have antioxidant activity and to inhibit the growth of cancer cells. Etodolac has also been shown to have effects on bone metabolism, including increasing bone density and reducing bone resorption.

Advantages and Limitations for Lab Experiments

Etodolac has several advantages for use in lab experiments. It is readily available and relatively inexpensive, making it an attractive option for researchers. Additionally, (2S)-3-(3-Ethoxyphenyl)-2-methylpropanoic acid has a well-established mechanism of action and has been extensively studied, making it a reliable tool for investigating the role of COX-2 in various physiological processes. However, (2S)-3-(3-Ethoxyphenyl)-2-methylpropanoic acid also has limitations. It has been shown to have side effects, including gastrointestinal problems and liver toxicity, which can limit its use in certain experiments. Additionally, (2S)-3-(3-Ethoxyphenyl)-2-methylpropanoic acid's selectivity for COX-2 may limit its usefulness in experiments where the effects of other COX enzymes are of interest.

Future Directions

There are several future directions for research involving (2S)-3-(3-Ethoxyphenyl)-2-methylpropanoic acid. One area of interest is the potential use of (2S)-3-(3-Ethoxyphenyl)-2-methylpropanoic acid in the treatment of cancer. Further studies are needed to determine the optimal dosing and treatment regimens for (2S)-3-(3-Ethoxyphenyl)-2-methylpropanoic acid in cancer patients. Additionally, research is needed to further investigate the effects of (2S)-3-(3-Ethoxyphenyl)-2-methylpropanoic acid on bone metabolism and its potential use in the treatment of osteoporosis. Finally, there is a need for continued research into the potential side effects of (2S)-3-(3-Ethoxyphenyl)-2-methylpropanoic acid and ways to mitigate these effects.

Synthesis Methods

Etodolac can be synthesized through a process called Friedel-Crafts acylation. This involves the reaction between 3-ethoxybenzoyl chloride and 2-methylpropanoic acid in the presence of a Lewis acid catalyst, such as aluminum chloride. The resulting product is then purified through recrystallization to obtain pure (2S)-3-(3-Ethoxyphenyl)-2-methylpropanoic acid.

properties

IUPAC Name

(2S)-3-(3-ethoxyphenyl)-2-methylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-3-15-11-6-4-5-10(8-11)7-9(2)12(13)14/h4-6,8-9H,3,7H2,1-2H3,(H,13,14)/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHHHNVSYSLFAJR-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)CC(C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=CC(=C1)C[C@H](C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-3-(3-Ethoxyphenyl)-2-methylpropanoic acid

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